SGC707 SGC707 SGC707 is a potent, selective and cell-active allosteric inhibitor of protein arginine methyltransferase 3 (PRMT3). SGC707 is a potent PRMT3 inhibitor (IC50 =31±2 nM, KD =53±2 nM) with outstanding selectivity (selective against 31 other methyltransferases and more than 250 non-epigenetic targets). The mechanism of action studies and crystal structure of the PRMT3-SGC707 complex confirm the allosteric inhibition mode. Importantly, SGC707 engages PRMT3 and potently inhibits its methyltransferase activity in cells. It is also bioavailable and suitable for animal studies. This well-characterized chemical probe is an excellent tool to further study the role of PRMT3 in health and disease.
Brand Name: Vulcanchem
CAS No.: 1687736-54-4
VCID: VC0543093
InChI: InChI=1S/C16H18N4O2/c21-15(20-7-1-2-8-20)11-18-16(22)19-14-4-3-13-10-17-6-5-12(13)9-14/h3-6,9-10H,1-2,7-8,11H2,(H2,18,19,22)
SMILES: C1CCN(C1)C(=O)CNC(=O)NC2=CC3=C(C=C2)C=NC=C3
Molecular Formula: C16H18N4O2
Molecular Weight: 298.346

SGC707

CAS No.: 1687736-54-4

Cat. No.: VC0543093

Molecular Formula: C16H18N4O2

Molecular Weight: 298.346

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

SGC707 - 1687736-54-4

Specification

Description SGC707 is a potent, selective and cell-active allosteric inhibitor of protein arginine methyltransferase 3 (PRMT3). SGC707 is a potent PRMT3 inhibitor (IC50 =31±2 nM, KD =53±2 nM) with outstanding selectivity (selective against 31 other methyltransferases and more than 250 non-epigenetic targets). The mechanism of action studies and crystal structure of the PRMT3-SGC707 complex confirm the allosteric inhibition mode. Importantly, SGC707 engages PRMT3 and potently inhibits its methyltransferase activity in cells. It is also bioavailable and suitable for animal studies. This well-characterized chemical probe is an excellent tool to further study the role of PRMT3 in health and disease.
CAS No. 1687736-54-4
Molecular Formula C16H18N4O2
Molecular Weight 298.346
IUPAC Name 1-isoquinolin-6-yl-3-(2-oxo-2-pyrrolidin-1-ylethyl)urea
Standard InChI InChI=1S/C16H18N4O2/c21-15(20-7-1-2-8-20)11-18-16(22)19-14-4-3-13-10-17-6-5-12(13)9-14/h3-6,9-10H,1-2,7-8,11H2,(H2,18,19,22)
Standard InChI Key DMIDPTCQPIJYFE-UHFFFAOYSA-N
SMILES C1CCN(C1)C(=O)CNC(=O)NC2=CC3=C(C=C2)C=NC=C3
Appearance Solid powder

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